molecular formula C13H28Cl2N2 B1392413 1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride CAS No. 1220035-80-2

1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride

Cat. No.: B1392413
CAS No.: 1220035-80-2
M. Wt: 283.3 g/mol
InChI Key: UDFQSAPSQVELES-UHFFFAOYSA-N
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Description

1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride (CAS 1220035-80-2) is a chemical compound of interest in medicinal chemistry research . This dihydrochloride salt features a molecular structure comprising a piperidine ring linked to an azepane ring via an ethylene chain. Piperidine derivatives are recognized as one of the most significant synthetic fragments in drug design, playing a substantial role in the pharmaceutical industry . The piperidine heterocycle is a fundamental building block present in more than twenty classes of pharmaceuticals, as well as in numerous alkaloids, making its derivatives a prime focus for the development of new bioactive molecules . The specific architecture of this compound, incorporating two nitrogen-containing heterocycles, suggests potential for interaction with various biological targets. Researchers may explore its utility as a key synthetic intermediate or as a scaffold for constructing more complex molecules aimed at probing specific biological pathways . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is imperative to handle this material according to safe laboratory practices. Please refer to the product's Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

IUPAC Name

1-(2-piperidin-4-ylethyl)azepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c1-2-4-11-15(10-3-1)12-7-13-5-8-14-9-6-13;;/h13-14H,1-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFQSAPSQVELES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Piperidinylpiperidine Core

A representative method for preparing the 4-piperidinylpiperidine intermediate, which is a key precursor to 1-[2-(4-Piperidinyl)ethyl]azepane, involves:

  • Starting from 1-benzyl-4-piperidinyl-1,2,5,6-tetrahydropyridine.
  • Reduction using lithium aluminum hydride (LiAlH4) in tetrahydrofuran at 15-20°C for about 4 hours.
  • Neutralization with sodium hydroxide solution and extraction with ethyl acetate.
  • Evaporation of solvent to yield 1-benzyl-4-piperidinylpiperidine.

Subsequently, catalytic hydrogenation is performed to remove the benzyl protecting group and form 4-piperidinylpiperidine:

  • Hydrogenation in toluene with 10% palladium on carbon catalyst at 110-120°C under 20 kg/cm² pressure for about 3 hours.
  • Filtration to remove catalyst, evaporation of solvent.
  • Treatment of residue with anhydrous ether and passing hydrogen chloride gas to precipitate the dihydrochloride salt.
  • Recrystallization from ethanol-ether to obtain pure 4-piperidinylpiperidine dihydrochloride.

Preparation of Azepane-Containing Intermediate

The azepane moiety is introduced through reactions involving azepine derivatives and piperazinyl or piperidinyl substituents. A notable method includes:

  • Reaction of 8-{4-(4-(2-pyrimidyl)-1-piperazinyl)-alkynyl}-8-azepine-spiro compounds with hydrogen in the presence of palladium on carbon catalyst in ethanol at room temperature and normal pressure.
  • This hydrogenation converts alkynyl groups to saturated chains, yielding azepane derivatives with high purity and yield (~95%).

This step is environmentally favorable, avoids pyridine use, and can be scaled up efficiently. The catalyst is easily removed by filtration, and the product is concentrated from the filtrate.

Conversion to Dihydrochloride Salt

The final step in preparing 1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride involves:

  • Dissolving the free base in an appropriate organic solvent such as anhydrous ether.
  • Passing dry hydrogen chloride gas through the solution to precipitate the dihydrochloride salt.
  • Filtration and recrystallization from ethanol-ether mixtures to obtain high-purity dihydrochloride salt.

This salt formation enhances the compound’s stability, solubility, and suitability for pharmaceutical applications.

Data Summary Table of Key Preparation Steps

Step Intermediate/Product Reagents & Conditions Yield (%) Notes
1 1-Benzyl-4-piperidinyl-1,2,5,6-tetrahydropyridine Starting material - Starting material for reduction
2 1-Benzyl-4-piperidinylpiperidine LiAlH4, THF, 15-20°C, 4 h ~85 Reduction of tetrahydropyridine
3 4-Piperidinylpiperidine Pd/C, H2, toluene, 110-120°C, 3 h ~80 Hydrogenolysis of benzyl protecting group
4 4-Piperidinylpiperidine dihydrochloride HCl gas, ether, recrystallization - Salt formation for stability
5 Azepane derivative (hydrogenated) Pd/C, ethanol, room temp, normal pressure hydrogenation ~95 Hydrogenation of alkynyl azepane intermediates
6 1-[2-(4-Piperidinyl)ethyl]azepane (free base) Alkylation/reductive amination (general) - Coupling step (details vary)
7 This compound HCl gas, ether, recrystallization - Final salt for pharmaceutical use

Research Findings and Practical Considerations

  • The hydrogenation steps using palladium on carbon catalysts are highly efficient, yielding products with purities sufficient for direct subsequent reactions without extensive purification.
  • Avoidance of pyridine and use of mild conditions (room temperature, normal pressure) improve environmental and operational safety profiles.
  • The use of lithium aluminum hydride for reduction requires careful temperature control and quenching to avoid side reactions and ensure high yield.
  • Salt formation by direct HCl gas treatment in anhydrous conditions provides reproducible crystalline products with good stability and handling properties.
  • The synthetic routes are adaptable to scale-up, as demonstrated by multi-gram to kilogram scale reactions reported in patents.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine or azepane rings are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperidine or azepane derivatives.

Scientific Research Applications

Scientific Research Applications

1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride has been studied for several applications:

Medicinal Chemistry

  • Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases.

Pharmacology

  • Receptor Interaction : Studies show that this compound may act as a ligand for various receptors, including dopamine and serotonin receptors, indicating its potential in developing new psychotropic medications.
  • Analgesic Properties : There is evidence supporting its use as an analgesic agent, potentially through modulation of pain pathways.

Chemical Biology

  • Tool Compound for Research : It can serve as a tool compound to investigate the role of piperidine derivatives in biological systems, aiding in the understanding of receptor-ligand interactions.

Case Study 1: Antidepressant Activity

A study conducted on the effects of this compound demonstrated significant antidepressant-like effects in rodent models. The compound was found to enhance serotonin levels in the synaptic cleft, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs).

Case Study 2: Neuroprotective Effects

In vitro studies showed that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The results indicated that it upregulated antioxidant enzyme expression, providing insights into its potential therapeutic role in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(Piperidin-4-yl)-1,4-oxazepane Dihydrochloride (CAS: 1909306-29-1)

  • Molecular Weight : 257.2 g/mol
  • Key Structural Difference : Replaces the azepane ring with an oxazepane moiety (oxygen atom in the seven-membered ring).
  • This compound is explicitly noted for applications in pharmaceuticals and agrochemicals, such as crop protection agents .

1-(2-(Piperidin-2-yl)ethyl)azepane Dihydrochloride (CAS: 1219957-63-7)

  • Key Structural Difference : Positional isomerism in the piperidine substituent (piperidin-2-yl vs. piperidin-4-yl).
  • Implications : Altered spatial arrangement may affect conformational flexibility and receptor interactions. Structural similarity (1.00) suggests comparable utility as a research intermediate .

Functionalized Piperidine/Piperazine Derivatives

SA-4503 (CAS: 165377-44-6)

  • Molecular Weight : 441.44 g/mol
  • Structure : Piperazine core with 3,4-dimethoxyphenethyl and 3-phenylpropyl substituents.
  • Application : Selective sigma-1 receptor agonist with demonstrated neuroprotective effects.
  • Key Difference : The aromatic substituents and piperazine ring confer distinct receptor selectivity compared to the target compound’s azepane-piperidine system .

E-4031 Dihydrochloride (CAS: 113559-13-0)

  • Structure : Contains a pyridinyl group and sulfonamide moiety attached to a piperidine ring.
  • Application : Potent KV11.1 (hERG) channel blocker.
  • Key Difference : The sulfonamide and pyridinyl groups enable specific ion channel interactions, highlighting how heteroatom inclusion expands biological targeting .

Therapeutic Analogs

Anileridine Dihydrochloride

  • Structure: Piperidine ring with 4-aminophenyl and ethyl ester groups.
  • Application : Narcotic analgesic targeting opioid receptors.
  • Key Difference : The ester functional group and aromatic substituents are critical for opioid receptor binding, unlike the target compound’s simpler alkyl chain .

Comparative Analysis Table

Compound Name CAS Number Molecular Weight (g/mol) Structural Features Primary Application Key Differentiators
1-[2-(4-Piperidinyl)ethyl]azepane diHCl 1220035-80-2 Not reported Azepane + piperidine ethyl chain Research building block Bicyclic, no heteroatoms
4-(Piperidin-4-yl)-1,4-oxazepane diHCl 1909306-29-1 257.2 Oxazepane + piperidine Pharmaceuticals, agrochemicals Oxygen in ring, higher polarity
SA-4503 165377-44-6 441.44 Piperazine + methoxyphenyl/phenylpropyl Sigma-1 receptor agonist Aromatic substituents, receptor selectivity
E-4031 diHCl 113559-13-0 Not reported Piperidine + pyridinyl/sulfonamide hERG channel blocker Sulfonamide group, ion channel targeting
Anileridine diHCl Not provided Not reported Piperidine + 4-aminophenyl/ethyl ester Narcotic analgesic Ester group, opioid activity

Key Research Findings and Implications

Substituent Effects : The absence of aromatic or polar groups in the target compound limits its direct therapeutic use compared to SA-4503 or Anileridine, which rely on methoxy or ester groups for activity .

Synthetic Utility : The compound’s simplicity makes it a versatile intermediate for introducing diverse functional groups, akin to 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride’s role in drug discovery .

Biological Activity

1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride is a chemical compound notable for its potential therapeutic applications, particularly in the field of neurology and pharmacology. This compound combines a piperidine ring with an azepane structure, contributing to its unique biological activity. Understanding its mechanisms, interactions, and effects on biological systems is critical for its application in drug development.

Chemical Structure and Properties

The chemical formula for this compound is C12H18Cl2N2C_{12}H_{18}Cl_2N_2. Its structure features a piperidine group attached to a 2-ethyl side chain, which is essential for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. It may modulate the activity of various neurotransmitters, leading to physiological effects that are beneficial in treating neurological disorders.

Biological Activities

  • CNS Modulation : The compound has been linked to significant effects on the central nervous system (CNS). Research indicates that it may act as an antagonist or modulator at specific receptor sites, potentially influencing conditions such as anxiety and depression.
  • Acetylcholinesterase Inhibition : Similar compounds in the piperidine class have shown promise in inhibiting acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This inhibition can be beneficial in treating Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing cholinergic signaling .
  • Antinociceptive Activity : Recent studies suggest that compounds with similar structures exhibit analgesic properties. These findings indicate that this compound may also have pain-relieving effects through interaction with pain pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructure FeaturesUnique Properties
1-[2-(2-Piperidinyl)ethyl]indoline dihydrochlorideIndoline moiety instead of azepanePotentially different receptor activity
4-(Propanamido)perhydroazepinesContains a propanamido groupNotable analgesic activity in opioid series
3-Piperidinyl-1,2-benzisoxazolesBenzisoxazole coreAntipsychotic properties through different pathways

This table highlights how structural variations can lead to distinct biological activities, emphasizing the unique profile of this compound.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of piperidine derivatives, including this compound:

  • Study on CNS Effects : A study conducted by Varadaraju et al. demonstrated that piperidine derivatives could effectively modulate serotonin receptors, suggesting potential applications in treating mood disorders .
  • Antinociceptive Mechanism : Research published in MDPI indicated that specific piperidine-based compounds exhibited broad-spectrum analgesic activity through novel mechanisms involving dual receptor interactions .
  • Alzheimer's Disease Models : In vitro studies have shown that related compounds can inhibit both acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial targets for Alzheimer's treatment .

Q & A

Q. What are the optimal synthetic routes for 1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride, and how can researchers validate reaction efficiency?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions or Mannich reactions. For example, piperidine derivatives are often synthesized via condensation of primary amines with ketones or aldehydes under acidic conditions . Reaction efficiency can be validated using thin-layer chromatography (TLC) to monitor intermediate formation and high-performance liquid chromatography (HPLC) to quantify purity (>95%). Yield optimization may require adjusting stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl) and reaction temperatures (e.g., 60–80°C for 12–24 hours) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm the azepane-piperidine backbone and dihydrochloride salt formation. Fourier-transform infrared spectroscopy (FT-IR) can identify N–H stretching (2500–3000 cm⁻¹) and Cl⁻ counterion peaks. X-ray crystallography is recommended for absolute stereochemical confirmation, though hygroscopicity may complicate crystal formation . For solubility, employ the shake-flask method in buffers (pH 4.6–7.4) to simulate physiological conditions .

Q. What stability protocols are recommended for long-term storage of this compound?

  • Methodological Answer : Store at –20°C in amber vials under inert gas (argon or nitrogen) to prevent hydrolysis and oxidative degradation. Stability under accelerated conditions (40°C/75% relative humidity for 4 weeks) should be tested via HPLC to detect decomposition products. Avoid aqueous solutions unless buffered (e.g., sodium acetate, pH 4.6), as chloride ions may promote acid-catalyzed degradation .

Advanced Research Questions

Q. How can researchers analyze structure-activity relationships (SAR) for this compound’s interactions with central nervous system (CNS) receptors?

  • Methodological Answer : Perform competitive binding assays using radiolabeled ligands (e.g., [³H]spiperone for dopamine D2 receptors) to measure IC₅₀ values. Compare results to structurally related compounds (e.g., 4-piperidinyl amine hydrochlorides) to identify critical substituents. Molecular docking simulations (e.g., AutoDock Vina) can model interactions with receptor active sites, focusing on hydrogen bonding with the piperidine nitrogen and hydrophobic interactions with the azepane ring .

Q. What experimental designs are suitable for assessing environmental persistence and ecotoxicological impacts of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework :
  • Fate studies : Measure soil/water partition coefficients (log K₀₀) and hydrolysis half-lives (t₁/₂) under UV light (λ = 254 nm).
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (48-hour LC₅₀) and algal growth inhibition tests (OECD 201).
  • Degradation pathways : Employ LC-MS/MS to identify metabolites after microbial incubation (e.g., Pseudomonas spp.).

Q. How can computational modeling predict off-target effects or metabolic pathways for this compound?

  • Methodological Answer : Use in silico tools like SwissADME to predict cytochrome P450 metabolism (e.g., CYP3A4 oxidation of the piperidine ring). Pharmacophore screening (e.g., PharmaGist) against databases like ChEMBL can flag potential off-target interactions (e.g., serotonin receptors). Molecular dynamics simulations (GROMACS) over 100 ns trajectories can assess conformational stability in lipid bilayers, relevant for blood-brain barrier penetration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride
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1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride

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